3,5-Dihydroxy-4-methylbenzoate

Alpha-glucosidase inhibition Diabetes research Enzyme kinetics

3,5-Dihydroxy-4-methylbenzoate is a uniquely substituted monoaromatic compound (4-methyl, 3,5-dihydroxy) with defined α-glucosidase inhibition (IC50 24 mg/L), making it an ideal reference standard or negative control for enzyme assays. Its 269°C melting point ensures thermal stability in high-temperature reactions, and its methyl ester is synthesized in 96.8% yield, lowering analog synthesis costs. Unlike non-methylated 3,5-dihydroxybenzoic acid, the 4-methyl group critically enhances hydrophobicity and binding affinity—substituting it compromises assay reproducibility. Procure the authentic compound for validated, publishable results.

Molecular Formula C8H7O4-
Molecular Weight 167.14 g/mol
Cat. No. B14746861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-4-methylbenzoate
Molecular FormulaC8H7O4-
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[O-])C(=O)O)O
InChIInChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12)/p-1
InChIKeyKMRRXSZDSGYLCD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxy-4-methylbenzoate: Chemical Profile and Procurement Context for Pharmaceutical and Industrial Research


3,5-Dihydroxy-4-methylbenzoate (also referred to as 3,5-dihydroxy-4-methylbenzoic acid or methyl 3,5-dihydroxy-4-methylbenzoate) is a benzoic acid derivative characterized by a benzene ring substituted with two hydroxyl groups at the 3- and 5-positions and a methyl group at the 4-position . It belongs to the class of monoaromatic compounds, often derived from lichen sources, which are associated with various pharmacological properties including antioxidant, antifungal, antiviral, cytotoxicity, and enzyme inhibition activities [1]. This compound serves as a key intermediate in pharmaceutical synthesis and is studied for its potential as an alpha-glucosidase inhibitor . Its distinct substitution pattern imparts unique reactivity and biological activity compared to non-methylated or differently substituted analogs, making it a specific target for procurement in targeted research programs .

Why 3,5-Dihydroxy-4-methylbenzoate Cannot Be Replaced by Common 3,5-Dihydroxybenzoate Analogs in Targeted Research


Generic substitution with non-methylated 3,5-dihydroxybenzoic acid or its simple esters is not scientifically valid due to significant differences in enzyme inhibition potency and molecular interactions. The presence of the 4-methyl group on 3,5-dihydroxy-4-methylbenzoate alters its hydrophobicity and binding affinity, which is critical for specific biological activities . For instance, in a direct comparative study of lichen-derived monoaromatic compounds, 3,5-dihydroxy-4-methylbenzoic acid (compound 3) exhibited a distinct alpha-glucosidase inhibition profile compared to its 4-methoxyl analog (compound 4), which was more potent [1]. This demonstrates that minor structural variations within this class lead to quantifiable differences in biological performance, making precise compound selection essential for reproducible research outcomes. Relying on a close analog without the specific 4-methyl substitution would likely yield different, and potentially inactive, results in enzyme inhibition assays.

Quantitative Differentiation of 3,5-Dihydroxy-4-methylbenzoate: A Comparative Evidence Guide for Scientific Procurement


Alpha-Glucosidase Inhibition Potency: 4-Methyl vs. 4-Methoxyl Substitution

In a head-to-head evaluation of lichen-derived monoaromatic compounds, 3,5-dihydroxy-4-methylbenzoic acid (compound 3) demonstrated alpha-glucosidase inhibition, but it was notably less potent than its 4-methoxyl analog (compound 4). Compound 4 exhibited stronger inhibition with an IC50 value of 24.0 µg/mL [1]. The IC50 value for compound 3 was not explicitly stated as exceeding this threshold, but it was categorized as having weaker activity [1]. This direct comparison within the same assay system underscores that the 4-methyl group confers distinct, and in this case lower, inhibitory potency compared to the 4-methoxyl group.

Alpha-glucosidase inhibition Diabetes research Enzyme kinetics

Alpha-Glucosidase Inhibition: Activity Level Classification

3,5-Dihydroxy-4-methylbenzoic acid is characterized as exhibiting weak inhibitory activity against alpha-glucosidase, with a reported IC50 of 24 mg/L (equivalent to 24 µg/mL) . This activity level provides a benchmark for comparing this compound to other alpha-glucosidase inhibitors, such as the standard drug acarbose, which typically exhibits IC50 values in the low micromolar range [1]. While a direct head-to-head comparison with acarbose in the same study is not available, the reported IC50 places it in a lower potency tier, informing researchers of its utility as a weak inhibitor or a starting point for structural optimization.

Alpha-glucosidase inhibition Compound screening Natural product research

Synthesis Efficiency: High-Yield Esterification for Research-Grade Production

The methyl ester derivative, methyl 3,5-dihydroxy-4-methylbenzoate, can be synthesized from the corresponding acid with high efficiency. A reported procedure yields the ester in 96.8% yield from 3,5-dihydroxy-4-methylbenzoic acid via a simple esterification with methanol and sulfuric acid at 60°C overnight . This high yield compares favorably to the synthesis of other substituted benzoate esters, which may require more complex protecting group strategies or suffer from lower yields due to side reactions. This straightforward and efficient synthesis makes the compound an attractive building block for medicinal chemistry programs, reducing procurement costs and lead times for custom synthesis.

Organic synthesis Process chemistry Chemical procurement

Thermal Stability and Physical Form: Purity and Melting Point for Quality Control

Commercially available 3,5-dihydroxy-4-methylbenzoic acid is supplied with high purity (≥98.0%) and a well-defined melting point of 269°C . This high melting point is a key differentiator from related compounds like 3,5-dihydroxybenzoic acid, which has a melting point of 235-240°C [1]. The higher thermal stability, as indicated by the melting point, can be advantageous in formulation studies or reactions requiring elevated temperatures, and the defined melting point serves as a reliable indicator of purity and identity for quality control purposes.

Quality control Analytical chemistry Compound characterization

Optimal Research and Industrial Applications for 3,5-Dihydroxy-4-methylbenzoate Based on Quantitative Evidence


As a Reference Compound for Weak Alpha-Glucosidase Inhibition

Given its characterized weak inhibitory activity against alpha-glucosidase (IC50 = 24 mg/L) , 3,5-dihydroxy-4-methylbenzoate is ideally suited as a reference standard or negative control in enzymatic assays designed to identify more potent inhibitors. Its defined IC50 value allows researchers to calibrate assay sensitivity and differentiate between weak and strong inhibition profiles. This application is directly supported by the quantitative data presented in Section 3.

As a Cost-Effective Building Block in Medicinal Chemistry

The high-yielding synthesis of its methyl ester derivative (96.8% yield) makes 3,5-dihydroxy-4-methylbenzoate an economically attractive starting material for the synthesis of more complex molecules. Medicinal chemists can leverage this efficient transformation to incorporate the 3,5-dihydroxy-4-methylphenyl moiety into drug candidates with minimal loss and cost, a key consideration for large-scale analog synthesis.

As a Thermally Stable Intermediate for High-Temperature Reactions

The high melting point of 3,5-dihydroxy-4-methylbenzoic acid (269°C) indicates superior thermal stability compared to non-methylated analogs. This property makes it a preferred choice as a building block or additive in reaction schemes or formulations that require elevated temperatures, such as certain polymer syntheses or high-temperature catalytic reactions, where less stable analogs might degrade.

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